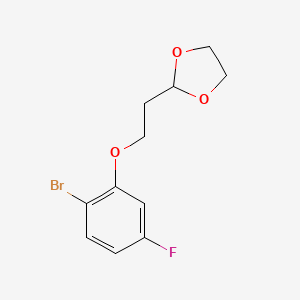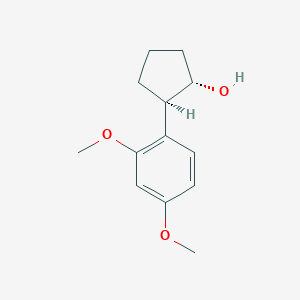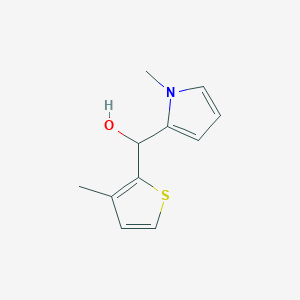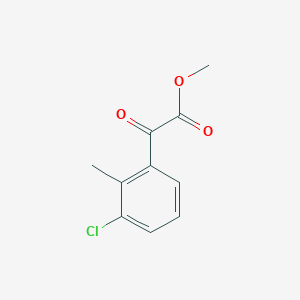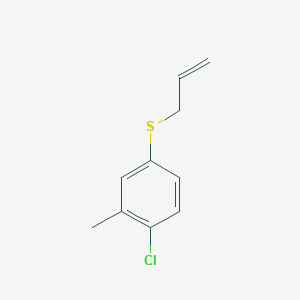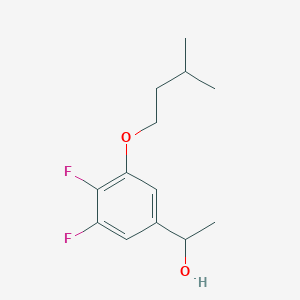
1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanol is a chemical compound with the molecular formula C13H18F2O2. It is characterized by its clear, pale liquid form and a molecular weight of 244.28 g/mol . This compound is notable for its versatility and is used in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanol involves several steps, typically starting with the preparation of the phenyl ring followed by the introduction of the difluoro and iso-pentoxy groups. The final step involves the addition of the ethanol group. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing yield and purity. Industrial production methods often employ large-scale reactors and continuous flow systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.
Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a diagnostic tool.
Wirkmechanismus
The mechanism of action of 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoro and iso-pentoxy groups can influence its binding affinity and selectivity. The compound may modulate biochemical pathways, leading to changes in cellular function and physiological responses .
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanol can be compared with other similar compounds, such as:
1-(4,5-Difluoro-3-methoxyphenyl)ethanol: This compound has a methoxy group instead of an iso-pentoxy group, which can affect its chemical reactivity and biological activity.
1-(4,5-Difluoro-3-ethoxyphenyl)ethanol: The ethoxy group in this compound may result in different physical and chemical properties compared to the iso-pentoxy group.
1-(4,5-Difluoro-3-propoxyphenyl)ethanol: The propoxy group can influence the compound’s solubility and interaction with other molecules.
Eigenschaften
IUPAC Name |
1-[3,4-difluoro-5-(3-methylbutoxy)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2O2/c1-8(2)4-5-17-12-7-10(9(3)16)6-11(14)13(12)15/h6-9,16H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPGOTQYBMDFMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C(=CC(=C1)C(C)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
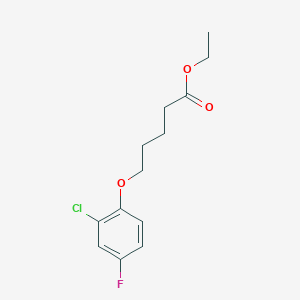
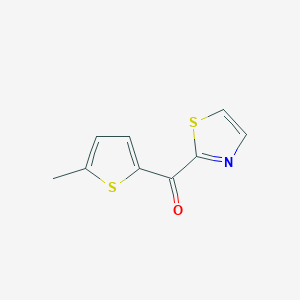

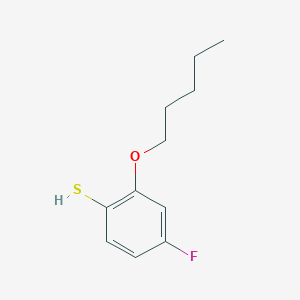
![1,4-Difluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7990017.png)
